molecular formula C5H12BrO2P B15220440 Ethyl (2-bromoethyl)methylphosphinate CAS No. 52399-90-3

Ethyl (2-bromoethyl)methylphosphinate

Cat. No.: B15220440
CAS No.: 52399-90-3
M. Wt: 215.03 g/mol
InChI Key: ODSBMTQUTBIVCM-UHFFFAOYSA-N
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Description

Ethyl (2-bromoethyl)(methyl)phosphinate is an organophosphorus compound that contains a phosphinate group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of both ethyl and bromoethyl groups attached to the phosphorus atom makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-bromoethyl)(methyl)phosphinate typically involves the reaction of ethyl phosphinate with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of ethyl (2-bromoethyl)(methyl)phosphinate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-bromoethyl)(methyl)phosphinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phosphinate group can be oxidized to form phosphonate derivatives.

    Reduction Reactions: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted phosphinates.

    Oxidation Reactions: The major products are phosphonate derivatives.

    Reduction Reactions: The major products are phosphine derivatives.

Scientific Research Applications

Ethyl (2-bromoethyl)(methyl)phosphinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of prodrugs and bioisosteres.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-bromoethyl)(methyl)phosphinate involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or modulation of receptor function. The phosphinate group can also participate in coordination chemistry, forming complexes with metal ions and influencing biochemical pathways .

Comparison with Similar Compounds

Ethyl (2-bromoethyl)(methyl)phosphinate can be compared with other similar compounds such as:

    Ethyl (2-chloroethyl)(methyl)phosphinate: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

    Methyl (2-bromoethyl)(methyl)phosphinate: Similar structure but with a methyl group instead of ethyl. It has different physical properties and reactivity.

    Ethyl (2-bromoethyl)(ethyl)phosphinate: Similar structure but with an additional ethyl group. It has different steric and electronic effects.

Properties

CAS No.

52399-90-3

Molecular Formula

C5H12BrO2P

Molecular Weight

215.03 g/mol

IUPAC Name

1-bromo-2-[ethoxy(methyl)phosphoryl]ethane

InChI

InChI=1S/C5H12BrO2P/c1-3-8-9(2,7)5-4-6/h3-5H2,1-2H3

InChI Key

ODSBMTQUTBIVCM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)CCBr

Origin of Product

United States

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